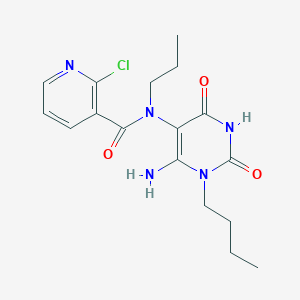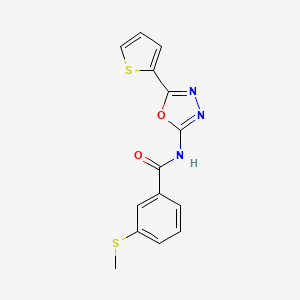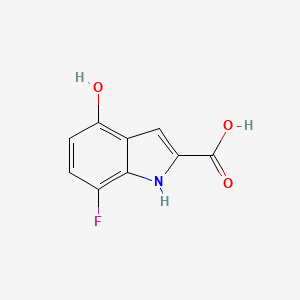![molecular formula C17H10BrClF3N3O B2823021 N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide CAS No. 338956-49-3](/img/structure/B2823021.png)
N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide
説明
N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide is an aromatic amide.
科学的研究の応用
Efficient Room Temperature Copper(I) Mediated Cyclisations
- Study Overview: This study investigated the reaction of bromo-enamides with catalytic Cu(Me6-trien)Br at room temperature. It focused on producing unsaturated pyrrolidinones via an initial 5-endo radical cyclization reaction followed by oxidation and elimination of H+.
- Significance: The research provides insights into efficient pathways for creating regioisomeric mixtures of pyrrolidinones, highlighting the versatility and efficiency of bromo-enamides in chemical synthesis.
- Source: (Clark et al., 1999).
Photoinduced DNA Cleavage
- Study Overview: This research explored 4'-bromoacetophenone derivatives that generate monophenyl radicals capable of hydrogen atom abstraction, acting as photoinducible DNA cleaving agents.
- Significance: It highlights the potential of bromoacetophenone-based compounds, including pyrrolecarboxamide conjugates, in targeted DNA interaction and cleavage, which could have implications in genetic research and therapy.
- Source: (Wender & Jeon, 1999).
Pyrimidine-Based Anti-inflammatory Agents
- Study Overview: This study involved the design of compounds that inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors, aiming to improve oral bioavailability.
- Significance: It demonstrates the therapeutic potential of pyrimidine-based compounds, particularly in controlling inflammation and associated pathways.
- Source: (Palanki et al., 2000).
Histone Deacetylase Inhibition for Cancer Therapy
- Study Overview: This research focused on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor.
- Significance: It underscores the importance of HDAC inhibition in cancer therapy, revealing the role of pyrimidine derivatives in modulating gene expression and cellular proliferation in cancer cells.
- Source: (Zhou et al., 2008).
Supramolecular Hetero-Bimetallacycles for Anticancer Potency
- Study Overview: This study involved the construction of hetero-bimetallacycles for potential use in cancer treatment, indicating significant cytotoxic effects against various cancer cell lines.
- Significance: It highlights the innovative application of supramolecular chemistry in developing novel anticancer agents.
- Source: (Mishra et al., 2014).
特性
IUPAC Name |
N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClF3N3O/c18-11-3-5-12(6-4-11)24-16(26)14-2-1-7-25(14)15-13(19)8-10(9-23-15)17(20,21)22/h1-9H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDORJFJJBZIYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)Br)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)


![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)

![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)

![2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2822950.png)
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)


![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2822957.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2822960.png)